Sodium usnate

Vue d'ensemble

Description

L'acide usnique sodique est un sel de sodium dérivé de l'acide usnique, un dérivé de dibenzofurane naturel que l'on trouve dans plusieurs espèces de lichens. L'acide usnique est connu pour ses diverses activités biologiques, notamment ses propriétés antimicrobiennes, antivirales, antitumorales et antiparasitaires . Le composé est caractérisé par sa couleur jaune ou orange et sa structure cristalline en forme d'aiguilles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide usnique sodique peut être synthétisé par réaction de l'acide usnique avec l'hydroxyde de sodium. Le procédé consiste à dissoudre l'acide usnique dans un solvant approprié, tel que l'éthanol, puis à ajouter de l'hydroxyde de sodium pour former le sel de sodium . La réaction est généralement effectuée à température ambiante et sous agitation pour assurer une conversion complète.

Méthodes de production industrielle : La production industrielle d'acide usnique sodique implique l'extraction de l'acide usnique des lichens, suivie de sa conversion en sel de sodium. Le processus d'extraction peut être optimisé en utilisant diverses techniques telles que l'extraction par reflux à chaud, l'extraction par agitation et l'extraction assistée par ultrasons . L'acide usnique extrait est ensuite mis à réagir avec l'hydroxyde de sodium pour produire de l'acide usnique sodique à plus grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : L'acide usnique sodique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est connu pour réagir avec les amines dans le groupe carbonyle et former des esters dans les groupes hydroxyle .

Réactifs et conditions courants :

Oxydation : L'acide usnique sodique peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les alcools, généralement en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide usnique, tels que les esters, les amides et les formes réduites du composé .

4. Applications de la recherche scientifique

L'acide usnique sodique a un large éventail d'applications de recherche scientifique dans divers domaines :

5. Mécanisme d'action

Le mécanisme d'action de l'acide usnique sodique implique plusieurs voies :

Perturbation mitochondriale : L'acide usnique sodique perturbe la fonction mitochondriale, conduisant à des changements de stress oxydatif et induisant la mort cellulaire.

Inhibition enzymatique : Le composé inhibe diverses enzymes, notamment les enzymes cytochromes et la 4-hydroxyphénylpyruvate dioxygénases, affectant le métabolisme cellulaire.

Piégeage des radicaux libres : L'acide usnique sodique piège les radicaux libres, protégeant contre le stress oxydatif et les maladies chroniques associées.

Applications De Recherche Scientifique

Antimicrobial Properties

Sodium usnate exhibits significant antimicrobial activity. Research indicates its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Case Study: Antibacterial Efficacy

- Study Focus : The antibacterial action of this compound was tested against MRSA.

- Methodology : Various concentrations of this compound were applied to cultures of MRSA.

- Results : this compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an alternative antimicrobial agent in clinical settings .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against viruses such as SARS-CoV-2.

Case Study: Anti-SARS-CoV-2 Efficacy

- Study Focus : The binding affinity of this compound to SARS-CoV-2 proteins was assessed.

- Methodology : Molecular docking studies were conducted to evaluate the interaction between this compound and viral proteins.

- Results : this compound exhibited strong binding affinities to the main protease and spike protein RBD of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19 .

Anticancer Applications

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.

Case Study: Colorectal Cancer

- Study Focus : The anticancer effects of this compound were evaluated in colorectal cancer models.

- Methodology : this compound was administered to tumor-bearing mice, and tumor growth was monitored.

- Results : Significant inhibition of tumor growth was observed, with this compound demonstrating enhanced bioavailability compared to its parent compound, usnic acid .

Parasitic Infections

This compound has been explored for its efficacy against parasitic infections such as leishmaniasis.

Case Study: Antileishmanial Activity

- Study Focus : The effectiveness of this compound against Leishmania species was investigated.

- Methodology : In vitro assays were performed using various concentrations of this compound on Leishmania cultures.

- Results : this compound exhibited significant antileishmanial activity with minimal cytotoxicity towards host cells, indicating its therapeutic potential .

Industrial Applications

This compound is utilized in the formulation of various consumer products due to its antimicrobial properties.

Applications in Cosmetics

- This compound is incorporated into anti-dandruff shampoos, deodorants, and skin care products targeting acne-prone skin. Its antimicrobial properties help reduce pathogens on the skin surface, enhancing product efficacy .

Toxicological Considerations

While this compound has numerous beneficial applications, understanding its toxicity is crucial for safe usage.

Toxicity Profile

- Studies indicate that high doses of this compound can lead to hepatotoxicity. Research aims to optimize formulations to enhance bioavailability while minimizing toxicity .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of usnic acid sodium involves several pathways:

Mitochondrial Disruption: Usnic acid sodium disrupts mitochondrial function, leading to changes in oxidative stress and inducing cell death.

Enzyme Inhibition: The compound inhibits various enzymes, including cytochrome enzymes and 4-hydroxyphenylpyruvate dioxygenase, affecting cellular metabolism.

Free Radical Scavenging: Usnic acid sodium scavenges free radicals, protecting against oxidative stress and associated chronic diseases.

Comparaison Avec Des Composés Similaires

L'acide usnique sodique est unique par rapport à d'autres composés similaires en raison de ses diverses activités biologiques et de ses cibles moléculaires spécifiques. Les composés similaires comprennent :

Dibenzofuranes : Composés ayant une structure de base similaire mais des groupes fonctionnels variables, tels que l'acide norstictique et l'acide protocétrarique.

L'acide usnique sodique se distingue par ses propriétés antimicrobiennes et antioxydantes puissantes, ce qui en fait un composé précieux pour diverses applications.

Activité Biologique

Sodium usnate (SAU) is a water-soluble derivative of usnic acid, primarily derived from the lichen Usnea. This compound has garnered attention for its diverse biological activities, including antimicrobial, antileishmanial, anticancer, and molluscicidal effects. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

This compound is synthesized to enhance the solubility of usnic acid, facilitating its application in various biological assays. The increased solubility allows for better bioavailability and therapeutic potential compared to its parent compound, usnic acid .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Staphylococcus aureus : Research indicates that this compound has potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as an alternative antimicrobial agent .

- Antiparasitic Effects : this compound has demonstrated effectiveness against Leishmania amazonensis, with studies showing IC50 values significantly lower than those of conventional treatments .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | IC50 (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.0 | |

| Leishmania amazonensis | 2.09 (promastigotes) | |

| 19.97 (intracellular amastigotes) |

3. Anticancer Activity

Recent studies have highlighted this compound's anticancer properties:

- Colorectal Cancer : Potassium usnate, a related compound, showed potent anticancer effects in vitro and inhibited liver metastasis in murine models. It downregulated key epithelial-mesenchymal transition markers and metastasis-related genes, suggesting a mechanism for its anticancer activity .

- Bioavailability : this compound's solubility enhances its bioavailability in tumor tissues compared to usnic acid, making it a promising candidate for cancer therapy .

4. Molluscicidal Activity

This compound has been investigated for its potential as a molluscicide:

- Control of Biomphalaria glabrata : Studies have shown that this compound can effectively kill both adult snails and embryos at concentrations as low as 1 µg/ml without significant toxicity to non-target organisms like brine shrimp (Artemia salina) . This suggests its viability as an environmentally friendly alternative to synthetic molluscicides.

Table 2: Molluscicidal Activity of this compound

| Organism | Lethal Concentration (µg/ml) | Reference |

|---|---|---|

| Adult B. glabrata | 1 | |

| Embryos of B. glabrata | 0.92 | |

| Artemia salina | No toxicity at ≤10 |

The mechanisms underlying the biological activities of this compound are diverse:

- Antileishmanial Mechanism : this compound complexes with lanthanide ions have been shown to disrupt mitochondrial function in Leishmania species, leading to cell death through apoptosis or necrosis .

- Anticancer Mechanism : The downregulation of metastasis-related genes suggests that this compound may interfere with cellular signaling pathways involved in cancer progression .

6. Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- A study demonstrated that this compound complexes exhibited enhanced selectivity against leishmanial parasites compared to free this compound, indicating potential for targeted therapies .

- Another investigation into the use of potassium usnate showed significant improvements in bioavailability and therapeutic efficacy in colorectal cancer models compared to traditional formulations .

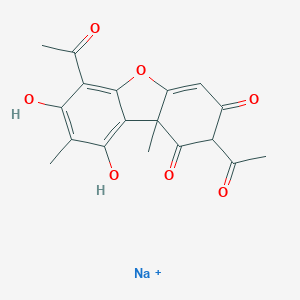

Propriétés

Numéro CAS |

34769-44-3 |

|---|---|

Formule moléculaire |

C18H15NaO7 |

Poids moléculaire |

366.3 g/mol |

Nom IUPAC |

sodium;4,8-diacetyl-1-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-3-olate |

InChI |

InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1 |

Clé InChI |

MKLQPOLHKMNWKN-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |

SMILES canonique |

CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+] |

Pictogrammes |

Irritant |

Numéros CAS associés |

39012-86-7 |

Synonymes |

(+)-Usnic acid sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.